molecular formula C7H4FIO2 B12464975 2-Fluoro-4-hydroxy-5-iodobenzaldehyde

2-Fluoro-4-hydroxy-5-iodobenzaldehyde

Cat. No.: B12464975
M. Wt: 266.01 g/mol
InChI Key: LMOKSIOFBYFTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-hydroxy-5-iodobenzaldehyde is an organic compound with the molecular formula C7H4FIO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, hydroxyl, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde typically involves the halogenation of a precursor compound. One common method is the iodination of 2-Fluoro-4-hydroxybenzaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-hydroxy-5-iodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 2-Fluoro-4-hydroxy-5-iodobenzoic acid.

    Reduction: 2-Fluoro-4-hydroxy-5-iodobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-hydroxy-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.

Comparison with Similar Compounds

2-Fluoro-4-hydroxy-5-iodobenzaldehyde can be compared with other halogenated benzaldehydes, such as:

    2-Fluoro-5-iodobenzaldehyde: Similar structure but lacks the hydroxyl group, which can affect its reactivity and applications.

    4-Fluoro-3-iodobenzaldehyde:

    2-Fluoro-4-hydroxybenzaldehyde: Lacks the iodine atom, which can significantly alter its chemical behavior and applications.

The unique combination of fluorine, hydroxyl, and iodine substituents in this compound makes it distinct and valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H4FIO2

Molecular Weight

266.01 g/mol

IUPAC Name

2-fluoro-4-hydroxy-5-iodobenzaldehyde

InChI

InChI=1S/C7H4FIO2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H

InChI Key

LMOKSIOFBYFTNZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)O)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.